![molecular formula C12H11N3O2S2 B15337893 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid is a chemical compound with the molecular formula C12H11N3O2S2 and a molecular weight of 293.36 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes a triazole ring fused to a benzothiazole ring, making it a valuable compound for various scientific studies.
準備方法
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid involves multiple steps. One common synthetic route includes the reaction of 2-mercaptobenzothiazole with 1,2,4-triazole derivatives under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and equipment.
化学反応の分析
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzothiazole rings. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce alcohol derivatives.
科学的研究の応用
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding. Its ability to interact with various biological molecules makes it a useful tool in molecular biology research.
Medicine: Although not used therapeutically, it is employed in medicinal chemistry research to develop potential drug candidates. Its structure serves as a scaffold for designing molecules with desired biological activities.
Industry: In industrial research, it is used to develop new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the development of new catalysts and polymers.
作用機序
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid involves its interaction with specific molecular targets. The triazole and benzothiazole rings can bind to enzymes and proteins, altering their activity. This compound may inhibit or activate certain enzymes, depending on its structure and the specific biological context.
The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and modulation of signaling pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms.
類似化合物との比較
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid can be compared with other similar compounds, such as:
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanol: This compound has a similar structure but with an ethanol group instead of a butanoic acid group.
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid: This compound has a propanoic acid group instead of a butanoic acid group.
N-(2,5-Dichlorophenyl)-2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide: This compound includes a dichlorophenyl group and an acetamide group, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
分子式 |
C12H11N3O2S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C12H11N3O2S2/c1-2-8(10(16)17)18-11-13-14-12-15(11)7-5-3-4-6-9(7)19-12/h3-6,8H,2H2,1H3,(H,16,17) |
InChIキー |
DXIOEFVDNUIHIZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



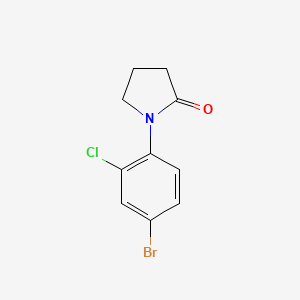
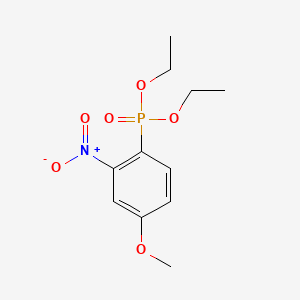
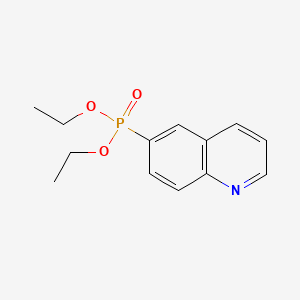
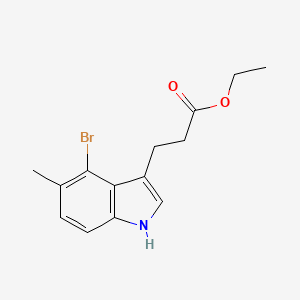

![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonate](/img/structure/B15337872.png)
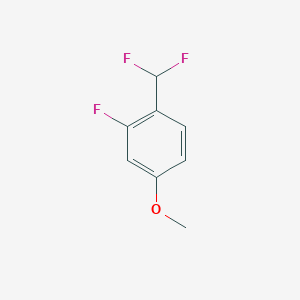

![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)
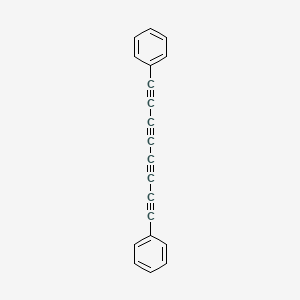
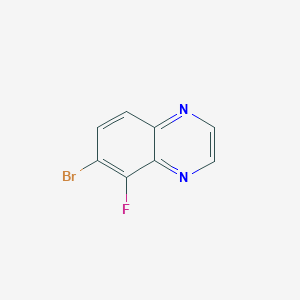
![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)

